2-Hexylquinolin-4(1H)-one
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Overview
Description
2-Hexylquinolin-4(1H)-one is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry The structure of this compound consists of a quinoline core with a hexyl group attached to the second position and a keto group at the fourth position
Mechanism of Action
Target of Action
Quinoline derivatives are known to exhibit a wide range of pharmacological activities
Mode of Action
The mode of action of 2-Hexylquinolin-4(1H)-one is currently unknown. Quinoline derivatives are known to interact with various biological targets, leading to a range of physiological changes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, leading to a range of downstream effects
Result of Action
Quinoline derivatives are known to have various physiological effects, including antimicrobial, antiviral, antitumor, and antifibrotic activities
Biochemical Analysis
Biochemical Properties
2-Hexylquinolin-4(1H)-one interacts with various enzymes and proteins. The production of this compound in Pseudomonas aeruginosa is dependent on the activity of the gene pqsA, which converts anthranilate to anthraniloyl-CoA . The production of the resulting alkyl-quinolones (AQs) is mediated by the activity of enzymes encoded by the pqs operon .
Molecular Mechanism
It is known that its production is mediated by the activity of enzymes encoded by the pqs operon .
Metabolic Pathways
This compound is involved in the metabolic pathways of Pseudomonas aeruginosa. The gene pqsA converts anthranilate to anthraniloyl-CoA, which is a key step in the production of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexylquinolin-4(1H)-one can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aldehyde and a ketone in the presence of an amine catalyst. For this compound, the starting materials typically include 2-aminobenzaldehyde and hexanone. The reaction is carried out under acidic or basic conditions, often using acetic acid or sodium hydroxide as the catalyst.
Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid. This method is less commonly used for this compound due to the harsh reaction conditions and lower yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Large-scale production often employs continuous flow reactors to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Hexylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-Hexylquinolin-4-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using nitric acid.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: 2-Hexylquinolin-4-ol.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
2-Hexylquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of quinoline-based therapeutics.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 2-Hexylquinolin-4(1H)-one, known for its wide range of biological activities.
2-Phenylquinoline: Another derivative with a phenyl group at the second position, studied for its antimicrobial properties.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the fourth position, known for its use in medicinal chemistry.
Uniqueness
This compound is unique due to the presence of the hexyl group, which can influence its lipophilicity and biological activity. This structural feature may enhance its ability to interact with lipid membranes and improve its pharmacokinetic properties compared to other quinoline derivatives.
Biological Activity
2-Hexylquinolin-4(1H)-one, an organic compound belonging to the quinoline family, has garnered attention for its diverse biological activities. Quinoline derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Chemical Formula: C13H15N
Molecular Weight: 199.27 g/mol
CAS Number: 18813-68-8
The compound features a hexyl group attached to a quinoline backbone, which contributes to its unique chemical properties and biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound has a moderate to strong inhibitory effect on certain pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. A notable case study involved the use of this compound on human breast cancer cells (MCF-7):
- Cell Viability Assay: The compound reduced cell viability by approximately 50% at a concentration of 25 µM after 48 hours of treatment.
- Mechanism of Action: The compound appears to activate caspase pathways, leading to programmed cell death.
This suggests potential as a lead compound in cancer therapy .
Anti-inflammatory Effects
Recent investigations have highlighted the anti-inflammatory properties of this compound. In a lipopolysaccharide (LPS)-induced inflammation model:
- Cytokine Release: The compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in a dose-dependent manner.
- Inhibition of NF-kB Pathway: It was found to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.
These findings indicate its potential utility in treating inflammatory diseases .
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Receptor Binding: Similar compounds have been shown to interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
- Enzyme Inhibition: The presence of functional groups allows for enzyme inhibition, particularly in pathways related to cancer and inflammation.
Understanding these mechanisms is essential for optimizing the compound's therapeutic potential .
Pharmacokinetics
Pharmacokinetic studies are crucial for assessing the viability of this compound as a drug candidate. Preliminary data suggest:
- Absorption: Rapid absorption in biological systems.
- Distribution: Moderate distribution with potential accumulation in fatty tissues due to its lipophilic nature.
- Metabolism: Undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
- Excretion: Primarily excreted via urine.
These parameters are essential for evaluating dosing regimens and safety profiles in clinical settings .
Properties
IUPAC Name |
2-hexyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-2-3-4-5-8-12-11-15(17)13-9-6-7-10-14(13)16-12/h6-7,9-11H,2-5,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFMEGDHHAYDPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=O)C2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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